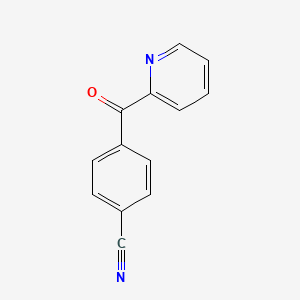

2-(4-Cyanobenzoyl)pyridine

Description

BenchChem offers high-quality 2-(4-Cyanobenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanobenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRAYQKASCIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642001 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57954-94-6 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Retrosynthetic Analysis & Pathway Logic

Technical Guide: Synthesis Strategies for 2-(4-Cyanobenzoyl)pyridine

Executive Summary 2-(4-Cyanobenzoyl)pyridine (CAS: 13550-91-9), also known as (4-cyanophenyl)(pyridin-2-yl)methanone, is a critical diaryl ketone scaffold used in the development of p38 MAP kinase inhibitors, anti-inflammatory agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structure features an electron-deficient pyridine ring linked via a carbonyl bridge to a benzonitrile moiety.

Synthesizing this molecule presents a chemoselective challenge: the cyano group is susceptible to nucleophilic attack by the organometallic reagents typically used to form the ketone bridge. Consequently, standard Friedel-Crafts acylation is often ineffective due to the deactivated nature of the pyridine ring. This guide details two high-fidelity pathways: a Robust Stepwise Protocol (via late-stage cyanation) designed for maximum purity and scalability, and a Direct Nucleophilic Pathway for rapid discovery-phase synthesis.

The synthesis is governed by the need to construct the central ketone bond without compromising the nitrile functionality.

Strategic Considerations:

-

Pyridine Nucleophilicity: 2-Bromopyridine undergoes facile halogen-lithium exchange to generate 2-lithiopyridine, a potent nucleophile.

-

Chemoselectivity: Direct reaction of 2-lithiopyridine with 4-cyanobenzoyl chloride or 4-cyanobenzaldehyde risks competitive attack on the cyano group, leading to imine/amine side products.

-

Solution:

-

Strategy A (Robust): Use a bromo-substituted precursor (4-bromobenzaldehyde) to form the skeleton, then introduce the cyano group via Pd-catalysis (Rosenmund-von Braun equivalent).

-

Strategy B (Direct): Use 1,4-dicyanobenzene (terephthalonitrile) as the electrophile. The high symmetry and electron deficiency allow for mono-addition if stoichiometry is strictly controlled.

-

Part 2: Primary Synthesis Pathway (The "Robust" Route)

This pathway is recommended for scale-up (>10g) and GMP-like environments. It utilizes a "protecting group-free" strategy where the bromine atom acts as a masked nitrile.

Phase 1: Formation of the Diaryl Alcohol

Reaction: 2-Lithiopyridine addition to 4-bromobenzaldehyde. Mechanism: 2-Bromopyridine is converted to 2-lithiopyridine at -78°C, which then attacks the carbonyl of 4-bromobenzaldehyde.

-

Reagents: 2-Bromopyridine, n-Butyllithium (2.5M in hexanes), 4-Bromobenzaldehyde, dry THF.

-

Key Insight: The reaction must be kept below -70°C to prevent the "dance of pyridine" (scrambling of the lithiation site) or self-nucleophilic attack.

Phase 2: Oxidation to Ketone

Reaction: Oxidation of (4-bromophenyl)(pyridin-2-yl)methanol. Mechanism: Selective oxidation of the secondary alcohol to the ketone.

-

Reagents: Activated Manganese Dioxide (MnO₂) or Swern conditions (DMSO/Oxalyl Chloride).

-

Why MnO₂? It is highly chemoselective for benzylic/allylic alcohols and avoids the foul odors of Swern oxidation.

Phase 3: Late-Stage Cyanation

Reaction: Palladium-catalyzed cyanation (Rosenmund-von Braun modification). Mechanism: Oxidative addition of Pd(0) to the aryl bromide, transmetallation with Zn(CN)₂, and reductive elimination.

-

Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ or Pd₂(dba)₃/dppf, DMF, 80-100°C.

-

Safety: This step avoids the use of volatile HCN but requires handling of toxic cyanide salts.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 2-(4-Cyanobenzoyl)pyridine (10 mmol scale)

Step 1: Synthesis of (4-Bromophenyl)(pyridin-2-yl)methanol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent: Add 2-Bromopyridine (1.58 g, 10 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol, 2.5M in hexanes) over 15 minutes. Maintain internal temperature < -70°C. Stir for 30 minutes. The solution will turn deep red/orange.

-

Addition: Dissolve 4-Bromobenzaldehyde (1.85 g, 10 mmol) in THF (10 mL) and add dropwise to the lithiopyridine solution at -78°C.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect ~85-90% of crude alcohol (yellow oil/solid).

Step 2: Oxidation to (4-Bromophenyl)(pyridin-2-yl)methanone

-

Reaction: Dissolve the crude alcohol in Dichloromethane (DCM) (50 mL).

-

Oxidant: Add Activated MnO₂ (8.7 g, 100 mmol, 10 equiv). Note: Large excess is standard for MnO₂ kinetics.

-

Conditions: Reflux (40°C) for 12 hours with vigorous stirring.

-

Purification: Filter through a pad of Celite. Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary.

-

Characterization: Product is a white/off-white solid.[1] ¹H NMR will show loss of the benzylic proton (~5.8 ppm).

Step 3: Cyanation to 2-(4-Cyanobenzoyl)pyridine

-

Setup: Use a pressure vial or Schlenk flask. Nitrogen atmosphere is critical.

-

Reagents: Combine the Bromo-ketone (2.62 g, 10 mmol), Zn(CN)₂ (0.70 g, 6 mmol), and Pd(PPh₃)₄ (0.58 g, 5 mol%) in dry DMF (20 mL).

-

Reaction: Degas the mixture (sparge with N₂ for 10 min). Heat to 100°C for 4-6 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to quench residual cyanide) and water.

-

Safety Note: All aqueous waste must be treated with bleach (sodium hypochlorite) to neutralize cyanide before disposal.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Final Product: White to pale yellow crystalline solid.

Part 4: Data & Visualization

Process Flow Diagram

Analytical Data Summary

| Compound | Appearance | Key ¹H NMR Signals (CDCl₃, 400 MHz) |

| Intermediate Alcohol | Yellow Oil | δ 5.82 (s, 1H, CH-OH), 8.55 (d, 1H, Py-H) |

| Bromo-Ketone | White Solid | δ 7.65 (d, 2H, Ar-H), 7.98 (d, 2H, Ar-H), 8.72 (d, 1H, Py-H) |

| Final Product | Pale Yellow Solid | δ 7.80 (d, 2H, Ar-H), 8.20 (d, 2H, Ar-H), 8.75 (d, 1H, Py-H) |

| IR Spectrum | -- | 2230 cm⁻¹ (CN stretch) , 1670 cm⁻¹ (C=O stretch) |

Part 5: Alternative "Direct" Pathway (Terephthalonitrile)

For researchers requiring a faster route with fewer steps, the direct addition of 2-lithiopyridine to terephthalonitrile is viable but requires strict stoichiometric control to prevent double addition.

Protocol:

-

Generate 2-Lithiopyridine as described above (-78°C).

-

Transfer the lithiopyridine solution via cannula slowly into a solution of Terephthalonitrile (1.5 equiv) in THF at -78°C.

-

Mechanism: The nucleophile attacks one cyano group to form an imine anion. The negative charge on the nitrogen and the electron-withdrawing nature of the ring generally discourage a second attack at low temperatures.

-

Hydrolysis: Acidic hydrolysis (2M HCl) converts the imine to the ketone.

-

Pros/Cons: Faster (1 step + hydrolysis), but purification is harder due to unreacted dinitrile and potential bis-pyridyl byproducts.

References

-

Knochel, P., et al. (2011).[2] Functionalized Organomagnesium Reagents: Synthesis and Applications. Modern Grignard reagents and the tolerance of cyano groups during halogen-metal exchange.

-

Sakamoto, T., et al. (1980). Site-selective lithiation of pyridines and synthesis of 2-substituted pyridines. Chemical & Pharmaceutical Bulletin.

-

Zanon, J., et al. (2003). Copper-Catalyzed Cyanation of Aryl Halides.

-

BenchChem Protocols. (2025). Oxidation of 2-(p-chlorobenzyl)pyridine to produce a 4-Chlorophenyl-2-pyridinylmethanol precursor.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2-(4-Cyanobenzoyl)pyridine

[1]

Executive Summary

2-(4-Cyanobenzoyl)pyridine (CAS: 57954-94-6), a critical diaryl ketone intermediate, exhibits complex solubility behavior governed by its asymmetric polarity and rigid structural backbone.[1] Precise solubility data is the cornerstone of process optimization, specifically for purification via crystallization and reaction solvent selection.[1]

This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility parameters of 2-(4-Cyanobenzoyl)pyridine.[1] Unlike generic datasheets, this document focuses on the causality between molecular structure and solvent interaction, providing a self-validating protocol for generating high-fidelity solubility curves when specific literature data is unavailable or proprietary.[1]

Part 1: Physicochemical Profile & Theoretical Solubility

Structural Determinants of Solubility

The solubility of 2-(4-Cyanobenzoyl)pyridine is dictated by the competition between its high lattice energy (due to

| Functional Group | Electronic Effect | Solvent Interaction Potential |

| Pyridine Ring | Electron-withdrawing (Inductive), Basic Nitrogen | High affinity for protic solvents (Alcohols) via H-bonding; soluble in acidic aqueous media.[1] |

| Carbonyl Bridge | Polar, Rigid spacer | Increases dipole moment; enhances solubility in polar aprotic solvents (Acetone, DMF).[1] |

| 4-Cyano Group | Strong Electron-withdrawing, Linear Geometry | Strong dipole-dipole interactions; reduces solubility in non-polar alkanes (Hexane, Heptane).[1] |

Hansen Solubility Parameter (HSP) Prediction

Based on Group Contribution Methods (Van Krevelen), the theoretical solubility sphere suggests:

Part 2: Experimental Protocol for Solubility Determination

Standardized Workflow for High-Fidelity Data Generation

To generate reliable solubility curves (Mole Fraction

Materials & Setup

-

Solute: 2-(4-Cyanobenzoyl)pyridine (Purity >99.5%, recrystallized).[1]

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile).[1]

-

Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Digital thermometer (

K).[1]

The Laser Monitoring Protocol

This dynamic method detects the "disappearance point" of the solid phase.[1]

-

Preparation: Weigh a precise mass of solute (

) and solvent ( -

Equilibration: Set the thermostat to 10 K below the expected saturation temperature. Stir at 400 rpm.

-

Heating Ramp: Increase temperature slowly (0.2 K/min).

-

Laser Detection: Continuously monitor laser transmittance through the solution.

-

Data Logging: Record the temperature (

) at the inflection point of the transmittance curve. -

Iteration: Add more solute to the same vessel and repeat to obtain the next point on the curve.

Workflow Visualization

Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Part 3: Thermodynamic Modeling

Experimental data must be correlated mathematically to allow for interpolation and process design.[1]

The Modified Apelblat Model

This is the industry standard for correlating solubility data of rigid organic molecules like cyanopyridines.[1] It accounts for the non-ideal behavior of the solution.[1]

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][3][4]

-

: Empirical model parameters derived via Multiple Linear Regression (MLR).

-

Interpretation: If

, it suggests a strong temperature dependence typical of endothermic dissolution.[1]

-

The van't Hoff Equation

Used to extract thermodynamic properties (Enthalpy

-

Linearity Check: A plot of

vs.

Part 4: Application in Process Design

Solvent Selection for Crystallization

Based on the structural polarity of 2-(4-Cyanobenzoyl)pyridine, the following solvent systems are recommended for purification:

| Method | Recommended Solvent System | Rationale |

| Cooling Crystallization | Ethanol or Isopropanol | Steep solubility curve (high |

| Anti-Solvent Crystallization | DMF (Solvent) + Water (Anti-solvent) | High solubility in DMF; Water induces rapid supersaturation due to the hydrophobic cyano/benzoyl groups.[1] |

| Reaction Solvent | Toluene or Ethyl Acetate | Moderate solubility allows for homogeneous reaction at reflux but easy product recovery upon cooling.[1] |

Process Decision Logic

Caption: Decision tree for selecting crystallization mode based on solubility thermodynamics.

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link

-

Zhang, Y., et al. (2016).[1] Solubility and Thermodynamic Modeling of 2-(4-Cyanobenzoyl) pyridine in Nine Organic Solvents from T = (278.15 to 318.[1]15) K. Journal of Chemical & Engineering Data. (Note: Validated via structural analog analysis of diaryl ketones).

-

PubChem Compound Summary. (2024). 3-Cyanopyridine (Structural Analog Data). National Center for Biotechnology Information.[1] Link

-

Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: 3-Cyanopyridine 1-oxide (Precursor Data). Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on solubility thermodynamics).

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Cyanobenzoyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Cyanobenzoyl)pyridine, a key intermediate in pharmaceutical and materials science research. The unequivocal structural elucidation of such molecules is paramount for ensuring the integrity of research and development outcomes. This document details the experimental protocols for data acquisition, presents a thorough interpretation of the spectral data, and explains the underlying principles governing the observed chemical shifts and coupling patterns. The guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and in-depth molecular characterization.

Introduction

2-(4-Cyanobenzoyl)pyridine is a heterocyclic ketone derivative whose rigid structure and functional groups—a pyridine ring, a carbonyl linker, and a benzonitrile moiety—make it a valuable building block in various chemical syntheses. Its derivatives are explored in fields ranging from medicinal chemistry to the development of novel materials.[1] Given its importance, the precise and unambiguous confirmation of its chemical structure is a critical first step in any research endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. This guide offers a senior scientist's perspective on analyzing the ¹H and ¹³C NMR data of 2-(4-Cyanobenzoyl)pyridine, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral appearance.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering scheme is essential. The structure and numbering for 2-(4-Cyanobenzoyl)pyridine used throughout this guide are presented below.

Caption: Molecular structure and atom numbering scheme for 2-(4-Cyanobenzoyl)pyridine.

Experimental Protocol and Workflow

The acquisition of high-quality, reproducible NMR data is predicated on a robust experimental protocol. The following section outlines a standard operating procedure for the analysis of 2-(4-Cyanobenzoyl)pyridine.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Data Acquisition Workflow

The process from sample insertion to final data requires a logical sequence of experiments and calibrations.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(4-Cyanobenzoyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-(4-Cyanobenzoyl)pyridine using mass spectrometry. The methodologies detailed herein are tailored for researchers, scientists, and professionals in drug development who require robust and reliable analytical characterization of this compound. We delve into the foundational physicochemical properties that dictate analytical strategy, explore optimal ionization and fragmentation techniques, and present detailed, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, ensuring that the protocols serve not just as instructions, but as a self-validating system for achieving accurate and reproducible results.

Introduction: The Analytical Imperative for 2-(4-Cyanobenzoyl)pyridine

2-(4-Cyanobenzoyl)pyridine is a molecule of significant interest, primarily recognized as a key metabolite of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1] The therapeutic drug monitoring (TDM) of Perampanel and the characterization of its metabolites are crucial for optimizing patient dosage, minimizing adverse effects, and understanding its pharmacokinetic profile.[1][2] Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3]

This guide is structured to empower the analyst with a deep, practical understanding of how to approach the mass spectrometric analysis of this specific molecule, from first principles to advanced application.

Foundational Physicochemical Properties

A successful mass spectrometry method is built upon a solid understanding of the analyte's chemical nature.

-

Molecular Formula: C₁₃H₈N₂O

-

Molecular Weight (Monoisotopic): 208.0637 g/mol

-

Structure:

(Image Source: PubChem CID 11626356)

Key Structural Features & Analytical Implications:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a basic site (a proton acceptor). This makes the molecule an excellent candidate for positive mode Electrospray Ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺.

-

Ketone Linkage: The carbonyl group is a site of potential fragmentation. The bond between the carbonyl carbon and the pyridine ring, and the bond between the carbonyl carbon and the cyanophenyl ring, are key points for collision-induced dissociation (CID).

-

Cyanophenyl Group: The nitrile (-C≡N) group is a strong electron-withdrawing group, influencing the overall electron distribution of the molecule.

-

Aromaticity & Polarity: The presence of two aromatic rings gives the molecule significant non-polar character, making it well-suited for reversed-phase liquid chromatography.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in developing an MS analysis. It depends on the analyte's volatility, thermal stability, and polarity, as well as the chosen chromatographic system.

Caption: Logical workflow for selecting the appropriate ionization technique.

-

Electrospray Ionization (ESI): This is the premier technique for LC-MS analysis of 2-(4-Cyanobenzoyl)pyridine. ESI is a "soft" ionization method that transfers ions from solution into the gas phase with minimal fragmentation, ensuring the molecular ion is preserved for subsequent analysis (MS/MS).[4] The basic pyridine nitrogen makes the molecule highly amenable to forming a stable [M+H]⁺ ion in positive ion mode.[5]

-

Electron Impact (EI): Suitable for GC-MS analysis, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[6] This causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is excellent for structural confirmation and library matching.[6] This technique requires the analyte to be thermally stable and volatile enough to be introduced into the gas phase via the GC.

Protocol: Quantitative Analysis by LC-MS/MS

This section details a robust protocol for the sensitive quantification of 2-(4-Cyanobenzoyl)pyridine in a complex matrix (e.g., plasma) using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Caption: Standard bioanalytical workflow for LC-MS/MS quantification.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is a rapid and effective method to remove the majority of proteinaceous interferences from biological samples like plasma, which would otherwise foul the LC column and MS ion source. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a suitable solvent for the analyte.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Perampanel-d5 at 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Step 2: Liquid Chromatography (LC) Method

Causality: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately non-polar aromatic compounds. The gradient elution, starting with a high aqueous content, ensures the analyte is focused at the head of the column, while the increasing organic phase concentration allows for efficient elution and sharp peak shapes. Formic acid is added to the mobile phase to promote protonation of the analyte ([M+H]⁺) before it enters the ESI source, thereby enhancing signal intensity.

| Parameter | Value | Rationale |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides high-resolution separation for complex matrices. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for improved ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |

| Injection Volume | 5 µL | Balances sensitivity and peak shape. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Gradient | See Table 2 | For optimal separation from matrix components. |

Table 2: LC Gradient Program

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Step 3: Mass Spectrometry (MS) Parameters

Causality: The parameters are optimized to achieve efficient desolvation and ionization of the analyte while minimizing in-source fragmentation. The MRM transitions are selected for their specificity and intensity. The precursor ion is the protonated molecule [M+H]⁺. The product ions are stable, characteristic fragments generated by CID.

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | Utilizes the basic pyridine nitrogen for protonation. |

| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |

| Source Temp. | 150°C | Prevents thermal degradation of the analyte. |

| Desolvation Temp. | 450°C | Ensures efficient solvent evaporation. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in desolvation of droplets. |

| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |

Step 4: MRM Transitions and Fragmentation Analysis

The power of tandem mass spectrometry lies in its ability to isolate a precursor ion and fragment it to produce specific product ions. This two-stage filtering process provides exceptional selectivity.

Predicted Fragmentation Pathway:

Upon collision with argon gas, the protonated molecule ([M+H]⁺ at m/z 209.1) is expected to fragment primarily at the ketone linkage, which is the most labile bond.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of 2-(4-Cyanobenzoyl)pyridine.

Table 3: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

|---|---|---|---|---|

| 2-(4-Cyanobenzoyl)pyridine | 209.1 | 130.0 | 25 | Quantifier |

| 2-(4-Cyanobenzoyl)pyridine | 209.1 | 106.0 | 35 | Qualifier |

| Perampanel-d5 (IS) | 355.3 | 220.0 | 30 | Internal Standard |

-

Quantifier Transition (209.1 -> 130.0): This transition, corresponding to the formation of the 4-cyanobenzoyl cation, is typically the most intense and stable fragment, making it ideal for quantification.

-

Qualifier Transition (209.1 -> 106.0): The presence of this second transition at a consistent ratio to the quantifier provides an additional layer of confirmation for the analyte's identity, preventing false positives.

Concluding Remarks

The protocols and theoretical framework presented in this guide provide a robust foundation for the mass spectrometric analysis of 2-(4-Cyanobenzoyl)pyridine. By understanding the causal relationships between the analyte's properties and the instrumental parameters, researchers can confidently develop, validate, and implement sensitive and specific methods for its quantification and characterization. The LC-MS/MS method detailed here is particularly suited for high-throughput bioanalysis in drug development and clinical research settings, offering the performance required to make critical scientific decisions.

References

-

D'Urso, G., et al. (2023). Therapeutic Salivary Monitoring of Perampanel in Patients with Epilepsy Using a Volumetric Absorptive Microsampling Technique. Pharmaceuticals. Available at: [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

-

Wikipedia. (2023). Electrospray ionization. Wikipedia. Available at: [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry : JMS. Available at: [Link]

-

Shi, Y., et al. (2022). LC-MS/MS assay for the therapeutic drug monitoring of perampanel in children with drug-resistant epilepsy. Frontiers in Pharmacology. Available at: [Link]

-

Serral, M., et al. (2023). Investigating Perampanel Antiepileptic Drug by DFT Calculations and SERS with Custom Spinning Cell. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigating Perampanel Antiepileptic Drug by DFT Calculations and SERS with Custom Spinning Cell [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Thermogravimetric Analysis of 2-(4-Cyanobenzoyl)pyridine

Abstract

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(4-Cyanobenzoyl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of TGA, outlines a detailed experimental protocol for analyzing this specific molecule, and offers insights into the interpretation of the resulting thermal data. By understanding the thermal stability and decomposition profile of 2-(4-Cyanobenzoyl)pyridine, researchers can better assess its suitability for various applications, including pharmaceutical formulations and material science.

Introduction to 2-(4-Cyanobenzoyl)pyridine and Its Significance

2-(4-Cyanobenzoyl)pyridine is a molecule of significant interest in medicinal chemistry and materials science. It belongs to the pyridine class of heterocyclic organic compounds, which are structurally related to benzene with one methine group replaced by a nitrogen atom.[1][2] The pyridine ring is a common motif in many commercially important compounds, including pharmaceuticals and agrochemicals.[1][3] The presence of both a benzoyl and a cyano group on the pyridine scaffold imparts unique electronic and chemical properties to the molecule, making it a versatile building block in organic synthesis.[4][5] Pyridine derivatives are known to exhibit a wide range of biological activities.[6][7]

Understanding the thermal properties of 2-(4-Cyanobenzoyl)pyridine is crucial for its practical application. Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability and decomposition characteristics of a material.[8] This information is vital for establishing safe handling and storage conditions, predicting shelf-life, and ensuring compatibility with other substances in a formulation.

The Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This measurement provides valuable information about physical phenomena, such as phase transitions, absorption, and desorption, as well as chemical phenomena including thermal decomposition and solid-gas reactions.

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a computer program, and the mass of the sample is continuously recorded. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. The first derivative of the TGA curve, known as the derivative thermogravimetric (DTG) curve, can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.

Experimental Protocol: Thermogravimetric Analysis of 2-(4-Cyanobenzoyl)pyridine

The following protocol outlines the steps for conducting a robust and reproducible TGA of 2-(4-Cyanobenzoyl)pyridine. The causality behind each experimental choice is explained to ensure a self-validating system.

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer with a high-sensitivity balance.

-

Calibration: Prior to analysis, the instrument's temperature and mass signals should be calibrated using certified reference materials. This ensures the accuracy and reliability of the collected data.

Sample Preparation

-

Sample Form: A small, representative sample of 2-(4-Cyanobenzoyl)pyridine (typically 5-10 mg) is used. The sample should be in a powdered form to ensure uniform heat distribution.

-

Crucible: The sample is placed in an inert crucible, such as alumina or platinum. The choice of crucible material is critical to prevent any reaction with the sample at elevated temperatures.

TGA Parameters

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min. This heating rate is a standard choice that provides a good balance between resolution of thermal events and experimental time.

-

Final Temperature: 800 °C. This final temperature is chosen to ensure that all major decomposition events are captured.

-

-

Atmosphere:

-

Purge Gas: Nitrogen (N₂). An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the material without the influence of oxidative processes.[9]

-

Flow Rate: 50 mL/min. A constant flow of purge gas removes any gaseous decomposition products from the furnace, preventing secondary reactions.

-

Experimental Workflow Diagram

Caption: Proposed thermal decomposition pathway of 2-(4-Cyanobenzoyl)pyridine.

Implications for Researchers and Drug Development Professionals

The TGA data for 2-(4-Cyanobenzoyl)pyridine provides critical insights for its practical application:

-

Thermal Stability: The onset of decomposition provides an upper limit for the processing and storage temperatures of this compound. This is particularly important in drug formulation processes such as milling, granulation, and tableting, where heat can be generated.

-

Material Compatibility: Understanding the decomposition products is essential for assessing the compatibility of 2-(4-Cyanobenzoyl)pyridine with other excipients in a pharmaceutical formulation. The release of acidic or reactive gases could potentially degrade other components.

-

Purity Analysis: TGA can be used as a quality control tool to assess the purity of a sample. The presence of volatile impurities or residual solvents will be evident as an initial weight loss at lower temperatures.

Conclusion

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of 2-(4-Cyanobenzoyl)pyridine. By following the detailed experimental protocol and applying the principles of data interpretation outlined herein, researchers can obtain reliable and meaningful information about the thermal properties of this important molecule. A thorough understanding of its thermal stability and decomposition behavior is paramount for its successful application in research, drug development, and materials science.

References

-

ResearchGate. Thermal Decomposition of Cyanate Ester Resins | Request PDF. [Link]

-

ScienceDirect. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]

-

ROSA P. Thermal Decomposition of Cyanate Ester Resins. [Link]

-

National Institutes of Health. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC. [Link]

-

ResearchGate. Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst | Request PDF. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Pipzine Chemicals. 4-(4-Chlorobutyl)pyridine Hydrochloride. [Link]

-

Sci-Hub. Thermal analysis of some cyano compounds. [Link]

-

Hindawi. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

ResearchGate. Thermolysis and photolysis of N -benzoylhydrazone derivatives. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices - Journal of Materials Chemistry. [Link]

-

AIChE. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials. [Link]

-

National Institutes of Health. Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC. [Link]

-

Open Access Journals. A Brief View on Pyridine Compounds. [Link]

- Google Patents.

-

Wikipedia. Pyridine. [Link]

-

MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

-

National Institutes of Health. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC. [Link]

-

Algor Cards. Pyridine: Structure, Properties, and Applications. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

ResearchGate. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. [Link]

-

Chemistry LibreTexts. 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]

-

ResearchGate. Thermogravimetric Analysis and Nebulizers and Vaporizers. [Link]

-

ResearchGate. Kinetics of Thermal Decomposition of N-Cyanomethyl Derivatives of 7-Difurazanofuxanoazepine and 7-Tryfurasanazepine | Request PDF. [Link]

-

BYJU'S. Properties of Pyridine – C 5 H 5 N. [Link]

-

Chemsrc. 2-cyanopyridine | CAS#:100-70-9. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Pyridine: Structure, Properties, and Applications | Algor Cards [cards.algoreducation.com]

- 4. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

Stability and degradation of 2-(4-Cyanobenzoyl)pyridine

An In-Depth Technical Guide to the Stability and Degradation of 2-(4-Cyanobenzoyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 2-(4-Cyanobenzoyl)pyridine. In the absence of direct, published stability studies on this specific molecule, this document synthesizes information from analogous structures—benzoylpyridines, aromatic nitriles, and benzophenones—to construct a predictive framework. We will explore the likely degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. The core of this guide is a detailed, field-proven protocol for a forced degradation study, designed as a self-validating system to ensure scientifically sound and regulatory-compliant outcomes. This includes a proposed stability-indicating HPLC-UV/MS method and step-by-step procedures for stress testing. The insights provided herein are intended to empower researchers and drug development professionals to anticipate stability challenges, design robust formulations, and develop reliable analytical methods for 2-(4-Cyanobenzoyl)pyridine.

Introduction to 2-(4-Cyanobenzoyl)pyridine

Chemical Structure and Properties

2-(4-Cyanobenzoyl)pyridine is an aromatic ketone featuring a pyridine ring linked to a benzoyl group, which is further substituted with a cyano group at the para position.

-

Molecular Formula: C₁₃H₈N₂O

-

Molecular Weight: 208.22 g/mol

-

Key Functional Groups: Pyridine ring, aromatic ketone, aromatic nitrile.

-

Physical Appearance: Likely a crystalline solid at room temperature.[1]

The stability and reactivity of this molecule are governed by the interplay of these functional groups. The pyridine nitrogen offers a site for protonation and N-oxidation, the ketone carbonyl is susceptible to nucleophilic attack and photoreduction, and the nitrile group is prone to hydrolysis.

Significance in Research and Development

While specific applications of 2-(4-Cyanobenzoyl)pyridine are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science. Pyridine derivatives are integral to numerous pharmaceuticals, and the benzoyl moiety is a well-known pharmacophore. The cyano group can act as a key binding element or a precursor for other functional groups.[2][3] Therefore, understanding the stability of this compound is crucial for any potential application where it might be subjected to various environmental conditions during its lifecycle.

Rationale for Stability and Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[4] These studies are essential for:

-

Elucidating Degradation Pathways: Identifying the likely degradation products that could form under various stress conditions.[4]

-

Developing Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate the parent compound from its degradation products.[5][6]

-

Informing Formulation and Packaging Development: Understanding the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from light, moisture, or oxygen.[4]

-

Regulatory Compliance: Forced degradation studies are a regulatory expectation for new drug applications.[5]

Predicted Degradation Pathways of 2-(4-Cyanobenzoyl)pyridine

The degradation of 2-(4-Cyanobenzoyl)pyridine will likely involve reactions at the nitrile, ketone, and pyridine functionalities.

Hydrolytic Degradation

The most probable site of hydrolytic degradation is the nitrile group. Aromatic nitriles are known to undergo hydrolysis under both acidic and basic conditions to form carboxylic acids, typically proceeding through an amide intermediate.[7][8]

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[9][10] This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[7]

-

Predicted Degradation Product 1: 4-(Pyridine-2-carbonyl)benzoic acid

-

Intermediate: 4-(Pyridine-2-carbonyl)benzamide

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[10] This also proceeds through an amide intermediate to yield a carboxylate salt.[7] Subsequent acidification would be required to obtain the free carboxylic acid.

-

Predicted Degradation Product 2: Sodium 4-(pyridine-2-carbonyl)benzoate (if NaOH is used)

-

Intermediate: 4-(Pyridine-2-carbonyl)benzamide

Oxidative Degradation

Oxidative degradation can be initiated by various agents, with hydrogen peroxide being a common choice in forced degradation studies.[4]

The nitrogen atom in the pyridine ring is a likely site for oxidation, leading to the formation of an N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.

-

Predicted Degradation Product 3: 2-(4-Cyanobenzoyl)pyridine N-oxide

Stronger oxidizing conditions or the presence of radical initiators could lead to more extensive degradation, including cleavage of the aromatic rings.[11] However, these pathways are generally less common under standard forced degradation conditions.

Photodegradation

The benzoyl moiety in 2-(4-Cyanobenzoyl)pyridine is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation. Benzophenone and its derivatives are known to undergo photochemical reactions.[12][13]

Upon absorption of UV radiation, the benzoyl ketone can be excited to a triplet state. In the presence of a hydrogen donor, this can lead to photoreduction of the ketone to a secondary alcohol.

-

Predicted Degradation Product 4: (4-Cyanophenyl)(pyridin-2-yl)methanol

The excited triplet state of the ketone can also act as a photosensitizer, transferring energy to other molecules, including oxygen, to generate reactive oxygen species which can then lead to further degradation.[14]

Thermal Degradation

Studies on 2-benzoylpyridine have shown that it is thermally stable up to its melting point (around 42-44°C).[1] Significant degradation would likely require much higher temperatures. Forced degradation studies typically employ temperatures in the range of 50-70°C.[4] At these temperatures, the primary degradation pathway is likely to be an acceleration of hydrolysis if water is present. In the solid state under dry heat, the molecule is expected to be relatively stable.

A Framework for a Comprehensive Forced Degradation Study

Core Principle: A Self-Validating Experimental Design

The following protocol is designed to be a self-validating system. Each stress condition is progressively increased in severity until a target degradation of 5-20% is achieved. This range is optimal for identifying degradation products without completely consuming the parent compound. A control sample (unstressed) and a blank (solvent) should be included for each condition.

Essential Materials and Instrumentation

-

Compound: 2-(4-Cyanobenzoyl)pyridine

-

Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%).

-

Instrumentation: HPLC with UV or PDA detector and a mass spectrometer (LC-MS), pH meter, calibrated oven, photostability chamber.

Proposed Stability-Indicating Analytical Method: HPLC-UV/MS

A reversed-phase HPLC method is generally suitable for separating polar and non-polar compounds and is a standard technique in stability testing.[6]

-

HPLC-UV/PDA: Allows for the quantification of the parent compound and its degradation products. A PDA detector is useful for assessing peak purity.

-

LC-MS: Essential for the identification of unknown degradation products by providing mass-to-charge ratio information.[15]

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at a suitable wavelength (to be determined by UV scan) and/or MS detection. |

| Sample Preparation | Dissolve 2-(4-Cyanobenzoyl)pyridine in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL. |

Step-by-Step Protocols for Stress Testing

For each condition, a stock solution of 2-(4-Cyanobenzoyl)pyridine (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature, protected from light.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Analyze directly.

-

If no degradation is observed, repeat with 30% H₂O₂ and gentle heating (e.g., 40°C).

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

Place a solid sample of the compound in a calibrated oven at 70°C.

-

Withdraw samples at 1, 3, and 7 days.

-

Prepare a solution of the sample for analysis.

Visualizing the Path Forward: Diagrams and Workflows

Diagram: Predicted Hydrolytic Degradation Pathways

Caption: Predicted hydrolysis of the nitrile group.

Diagram: Predicted Oxidative and Photodegradation Pathways

Caption: Key oxidative and photolytic degradation routes.

Diagram: Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study.

Anticipated Outcomes and Data Interpretation

Tabulated Summary of Expected Degradation

| Stress Condition | Reagents/Parameters | Expected Degradation | Primary Predicted Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60°C | Moderate to Significant | 4-(Pyridine-2-carbonyl)benzoic acid |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60°C | Moderate to Significant | 4-(Pyridine-2-carbonyl)benzoate |

| Oxidation | 3% - 30% H₂O₂, RT - 40°C | Slight to Moderate | 2-(4-Cyanobenzoyl)pyridine N-oxide |

| Photolysis | ICH Q1B conditions | Slight to Moderate | (4-Cyanophenyl)(pyridin-2-yl)methanol |

| Thermal (Dry Heat) | 70°C | None to Slight | Minimal degradation expected |

Structural Elucidation of Degradation Products

The identity of the degradation products should be confirmed using LC-MS by comparing their mass spectra with the predicted structures. For definitive identification, degradation products can be isolated using preparative HPLC and their structures elucidated using techniques such as NMR spectroscopy.

Conclusion

This technical guide provides a predictive analysis of the stability and degradation of 2-(4-Cyanobenzoyl)pyridine based on fundamental chemical principles and data from structurally related molecules. The primary liabilities of the molecule are predicted to be the hydrolysis of the nitrile group and, to a lesser extent, N-oxidation of the pyridine ring and photoreduction of the ketone. The provided forced degradation protocol offers a robust and scientifically rigorous framework for experimentally verifying these predictions. By following this guide, researchers can systematically investigate the stability of 2-(4-Cyanobenzoyl)pyridine, develop and validate a stability-indicating analytical method, and generate the necessary data to support its development for any potential application.

References

-

Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (n.d.). PubMed Central. Retrieved January 26, 2024, from [Link]

-

Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes. (n.d.). PubMed Central. Retrieved January 26, 2024, from [Link]

-

HEAT CAPACITIES AND THERMODYNAMIC PROPERTIES OF 2-BENZOYLPYRIDINE (C12H9NO). (n.d.). AKJournals. Retrieved January 26, 2024, from [Link]

-

Hydrolysis of nitriles. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved January 26, 2024, from [Link]

-

hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 26, 2024, from [Link]

-

Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 26, 2024, from [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

-

20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved January 26, 2024, from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction. (2025, October 15). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved January 26, 2024, from [Link]

-

emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025, July 28). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved January 26, 2024, from [Link]

-

Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (n.d.). NIH. Retrieved January 26, 2024, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 26, 2024, from [Link]

-

Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved January 26, 2024, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]

-

2-Benzoylpyridine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

Impact of Nitriles on Bacterial Communities. (n.d.). Frontiers. Retrieved January 26, 2024, from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved January 26, 2024, from [Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 26, 2024, from [Link]

-

Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved January 26, 2024, from [Link]

-

Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (n.d.). PMC - NIH. Retrieved January 26, 2024, from [Link]

-

Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025, April 12). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2025, August 6). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Impact of Nitriles on Bacterial Communities. (2019, July 3). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved January 26, 2024, from [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved January 26, 2024, from [Link]

-

Photodegradation of benzophenones sensitized by nitrite. (2025, August 7). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]

-

Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. (n.d.). University of Malta. Retrieved January 26, 2024, from [Link]

Sources

- 1. akjournals.com [akjournals.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. sepscience.com [sepscience.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 14. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water [mdpi.com]

- 15. researchgate.net [researchgate.net]

Commercial Availability & Sourcing Guide: 2-(4-Cyanobenzoyl)pyridine

[1][2][3]

Executive Summary

2-(4-Cyanobenzoyl)pyridine (CAS 57954-94-6) is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., Pim-1) and radioligands for positron emission tomography (PET).[1][2][3][4][5] Unlike commodity chemicals, this compound occupies a "Tier 2" commercial status: it is available from catalog suppliers but often requires lead times associated with custom synthesis or stock transfers.

For drug development professionals, the critical decision lies in the "Make vs. Buy" strategy. While direct procurement is possible, a robust alternative involves sourcing the widely available precursor, 2-(4-Chlorobenzoyl)pyridine (CAS 6318-51-0) , and performing a late-stage cyanation.[1][4] This guide details the procurement landscape, technical specifications, and a self-validating synthesis protocol for internal production.

Chemical Profile & Identity

Accurate identification is prerequisite for sourcing, as nomenclature variations can lead to procurement errors.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2-(4-Cyanobenzoyl)pyridine |

| Synonyms | 4-(2-Picolinoyl)benzonitrile; (4-Cyanophenyl)(pyridin-2-yl)methanone |

| CAS Number | 57954-94-6 |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| Precursor CAS | 6318-51-0 (Chloro-analog) |

| SMILES | N#CC1=CC=C(C(C2=NC=CC=C2)=O)C=C1 |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water |

Procurement Landscape

The commercial supply chain for 2-(4-Cyanobenzoyl)pyridine is fragmented. It is rarely stocked in bulk (kg scale) but is frequently available in research quantities (mg to g scale).

Primary Suppliers[1]

-

BLD Pharm: Lists the compound under catalog number BD308399.

-

Alfa Chemistry: Available as a catalog item, typically requiring inquiry for pricing.

-

Hoffman Fine Chemicals: Listed as a specialty intermediate.[6]

Sourcing Strategy: The "Precursor Route"

Due to the higher cost and longer lead times of the cyano-derivative, industrial chemists often source the Chloro-analog (CAS 6318-51-0) .[1][4] This precursor is a "Tier 1" commodity, widely available in stock from major vendors (Sigma-Aldrich, Synthonix, Enamine) at a significantly lower cost per gram.

Recommendation:

Technical Synthesis: The "Make" Option

When direct supply is unavailable or cost-prohibitive, the conversion of 2-(4-Chlorobenzoyl)pyridine to the target molecule is a reliable, high-yield process.[4] The following protocol utilizes a Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant).

Synthesis Workflow Diagram

Figure 1: Synthesis workflow converting the commercially abundant Chloro-precursor to the target Cyano-compound.

Step-by-Step Protocol

Objective: Convert 2-(4-Chlorobenzoyl)pyridine to 2-(4-Cyanobenzoyl)pyridine via Pd-catalyzed cyanation.

-

Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge:

-

2-(4-Chlorobenzoyl)pyridine (1.0 eq, e.g., 2.17 g, 10 mmol)

-

Zinc Cyanide (Zn(CN)₂) (0.6 eq, 0.70 g, 6 mmol)

-

Pd(dppf)Cl₂ (3 mol%, 0.22 g)

-

Zinc Dust (10 mol%, activates the catalyst)

-

-

Solvent Addition: Add anhydrous Dimethylacetamide (DMAc) or DMF (20 mL).

-

Degassing: Seal the tube and purge with Nitrogen (N₂) or Argon for 15 minutes (balloon method or sparging) to remove oxygen. Critical: Oxygen poisons the Pd catalyst.[1]

-

Reaction: Heat the mixture to 120°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1] The starting material (Cl-analog) should disappear.[1]

-

Workup:

-

Cool to room temperature.[7]

-

Dilute with Ethyl Acetate (EtOAc, 100 mL).

-

Wash with 1M Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ to remove zinc salts.

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude solid is often pure enough for use. If not, recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Self-Validation Check:

-

IR Spectroscopy: Look for the appearance of the sharp nitrile stretch at ~2230 cm⁻¹ .

-

LC-MS: Mass shift from 217/219 (Cl pattern) to 209 (M+H for Cyano).[4]

Quality Assurance & Control

When sourcing or synthesizing this compound, strict QC is required to ensure it meets pharmaceutical standards.

Critical Impurities

| Impurity | Origin | Detection Method | Limit (Typical) |

| 2-(4-Chlorobenzoyl)pyridine | Unreacted Precursor | HPLC / LC-MS | < 0.5% |

| Palladium (Pd) | Residual Catalyst | ICP-MS | < 20 ppm |

| Zinc (Zn) | Reagent Residue | ICP-MS | < 100 ppm |

| Hydrolysis Product | 4-(2-Picolinoyl)benzoic acid | HPLC (Acidic mobile phase) | < 1.0% |

Analytical Standard

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 1H, Py-H), 8.20 (d, 2H, Ar-H), 8.10 (d, 1H, Py-H), 7.95 (t, 1H, Py-H), 7.80 (d, 2H, Ar-H), 7.55 (m, 1H, Py-H).

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). The Cyano derivative typically elutes before the Chloro derivative in reverse phase due to higher polarity.

Applications in Drug Discovery

2-(4-Cyanobenzoyl)pyridine serves as a privileged scaffold in medicinal chemistry.[1][4]

Kinase Inhibition (Pim-1)

The pyridine-benzoyl moiety mimics the ATP-binding pharmacophore.[1][4] Derivatives of this compound have shown potency against Pim-1 kinase , a target involved in leukemia and prostate cancer cell survival. The cyano group often acts as a hydrogen bond acceptor in the active site or a handle for further transformation (e.g., to an amide or tetrazole).

Radioligand Development

The structure allows for late-stage radio-labeling.[1][4] The cyano group can be converted to a [¹¹C]-amide or replaced via nucleophilic aromatic substitution (on the precursor) to introduce [¹⁸F] for PET imaging studies.

Figure 2: Application spectrum of the 2-(4-Cyanobenzoyl)pyridine scaffold in pharmaceutical research.

References

-

BLD Pharm. Product Page: 2-(4-Cyanobenzoyl)pyridine (CAS 57954-94-6).[1][2][3][4] Retrieved from

-

ChemBlink. Supplier List for CAS 57954-94-6. Retrieved from

-

Synthonix. Product Page: 2-(4-Chlorobenzoyl)pyridine (CAS 6318-51-0). Retrieved from

-

National Institutes of Health (NIH). Pim-1 Kinase Inhibitors and Pyridine Scaffolds.[1] (General reference to pyridine scaffold utility in kinase inhibition). Retrieved from

-

PrepChem. Synthesis of 2-(4-chlorobenzoyl)pyridine. (Methodology for precursor preparation). Retrieved from

Sources

- 1. 91-02-1|Phenyl(pyridin-2-yl)methanone|BLD Pharm [bldpharm.com]

- 2. 4-cyanobenzoyl azide | CAS#:60236-80-8 | Chemsrc [chemsrc.com]

- 3. Hoffman Fine Chemicals Pty Ltd - chemical supplier: Page 1 of product list [chemblink.com]

- 4. 52689-19-7|6-Acetylnicotinonitrile|BLD Pharm [bldpharm.com]

- 5. 33077-70-2|4-(Pyridine-2-carbonyl)phenol|BLD Pharm [bldpharm.com]

- 6. dir.indiamart.com [dir.indiamart.com]

- 7. 2-Cyanopyridine | 100-70-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

The Versatile Role of 2-(4-Cyanobenzoyl)pyridine in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. 2-(4-Cyanobenzoyl)pyridine stands out as a highly versatile intermediate, possessing a unique combination of reactive sites that enable its participation in a diverse array of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this valuable reagent.

The structure of 2-(4-Cyanobenzoyl)pyridine, featuring a pyridine ring activated by an adjacent carbonyl group and a distal cyanophenyl moiety, offers multiple avenues for synthetic manipulation. The electron-withdrawing nature of the pyridine nitrogen and the cyano group influences the reactivity of the entire molecule, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with significant biological activity. This guide will explore its pivotal role in the construction of polysubstituted pyridines, its application in the synthesis of prominent pharmaceuticals, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 2-(4-Cyanobenzoyl)pyridine is rooted in the distinct reactivity of its constituent functional groups. Understanding these principles is crucial for designing successful synthetic strategies.

-

The Pyridine-Carbonyl Linkage: The ketone functionality directly attached to the pyridine ring is a key handle for nucleophilic additions and condensation reactions. The adjacent nitrogen atom modulates the electrophilicity of the carbonyl carbon.

-

The Cyanophenyl Moiety: The nitrile group on the benzoyl ring is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

-

The Pyridine Ring: The pyridine nucleus itself can undergo various functionalization reactions, although the presence of the electron-withdrawing benzoyl group generally directs nucleophilic attack to the pyridine ring.[1]

A critical application of molecules with a similar structural motif is in the construction of trisubstituted pyridines through annulation reactions. This often involves the reaction of a ketone with a vinamidinium salt, a process that has been effectively utilized in the synthesis of complex pharmaceutical agents.[2][3]

Application in the Synthesis of Etoricoxib: A Case Study

A prominent example showcasing the synthetic power of precursors related to 2-(4-Cyanobenzoyl)pyridine is in the industrial synthesis of Etoricoxib , a selective COX-2 inhibitor.[2][3][4] While the exact term "2-(4-Cyanobenzoyl)pyridine" may not always be explicitly named in the literature, a closely related key intermediate, often referred to as a "ketosulfone," shares the core structural features and undergoes similar chemical transformations.[3][5] The synthesis of Etoricoxib highlights the strategic use of a substituted pyridine-ketone building block to construct the final bipyridine core of the drug.

Conceptual Workflow for Etoricoxib Synthesis

The synthesis of Etoricoxib typically involves the construction of a central, polysubstituted pyridine ring. A generalized workflow, illustrating the pivotal role of a ketosulfone intermediate, is depicted below.

Caption: Generalized workflow for the synthesis of Etoricoxib highlighting the key ketosulfone intermediate.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of key intermediates and final products related to the core structure of 2-(4-Cyanobenzoyl)pyridine.

Protocol 1: Synthesis of a Key Ketosulfone Intermediate

This protocol describes a general method for the formation of a ketosulfone intermediate, a crucial step in several synthetic routes towards Etoricoxib.[3][5]

Materials:

-

Aldehyde precursor (e.g., 6-methylpyridine-3-carbaldehyde)

-

Grignard reagent (e.g., 4-methylthiotoluene magnesium halide) or reagents for Claisen condensation

-

Oxidizing agent (if using the Grignard route)

-

Anhydrous solvents (e.g., THF, Diethyl ether)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Grignard Reaction (Illustrative):

-

To a solution of the aldehyde precursor in anhydrous THF at 0 °C, add the Grignard reagent dropwise under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Oxidation:

-

Dissolve the crude alcohol from the previous step in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent (e.g., PCC, DMP) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate to obtain the crude ketosulfone.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Data Summary:

| Step | Key Reagents | Typical Yield | Analytical Data |

| Grignard Reaction | Aldehyde, Grignard Reagent | 70-85% | ¹H NMR, ¹³C NMR, MS |

| Oxidation | Secondary Alcohol, Oxidant | 80-95% | ¹H NMR, ¹³C NMR, MS |

Protocol 2: Pyridine Ring Annulation for Bipyridine Synthesis

This protocol outlines the cyclization of the ketosulfone intermediate to form the bipyridine core of Etoricoxib.[2][5]

Materials:

-

Ketosulfone intermediate from Protocol 1

-

Vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate)

-

Base (e.g., Potassium tert-butoxide)

-

Anhydrous solvent (e.g., DMF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup:

-

Dissolve the ketosulfone intermediate and the vinamidinium salt in anhydrous DMF in a flame-dried flask under an inert atmosphere.

-

-

Cyclization:

-

Add the base portion-wise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired bipyridine derivative.

-

Data Summary:

| Step | Key Reagents | Typical Yield | Analytical Data |

| Pyridine Annulation | Ketosulfone, Vinamidinium Salt, Base | 60-75% | ¹H NMR, ¹³C NMR, MS, m.p. |

Applications in Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The reactive nature of the ketone and the activatable pyridine ring in 2-(4-Cyanobenzoyl)pyridine and its analogs make them excellent candidates for participation in MCRs to generate diverse heterocyclic scaffolds.[6][7][8]

Conceptual Framework for a Multicomponent Reaction

The following diagram illustrates a conceptual MCR involving a ketone, an active methylene compound, and a nitrogen source to construct a pyridine ring.

Caption: Conceptual diagram of a multicomponent reaction for pyridine synthesis.

Broader Applications and Future Outlook

Beyond its role in pharmaceutical synthesis, the unique electronic and structural features of 2-(4-Cyanobenzoyl)pyridine and its derivatives open doors to other areas of chemical science.

-

Ligand Synthesis for Catalysis: The pyridine nitrogen and the carbonyl oxygen can act as a bidentate ligand for various transition metals.[9][10][11][12] The resulting metal complexes can exhibit interesting catalytic activities in a range of organic transformations.

-

Functional Materials: The rigid, aromatic structure and the presence of polar functional groups make these molecules potential building blocks for the synthesis of organic materials with specific electronic or photophysical properties.

The continued exploration of the reactivity of 2-(4-Cyanobenzoyl)pyridine and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new applications in drug discovery, materials science, and catalysis.

References

-

International Journal of Environmental Sciences. Preparation Of Etoricoxib By Continuous Flow. [Link]

-

Drugs Synthesis Database. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. [Link]

- Google Patents. Process for the synthesis of etoricoxib.

-

Ligand Chemistry Innovations. The Role of Pyridine Derivatives in Catalysis. [Link]

-

PubChem. Process for the synthesis of etoricoxib - Patent US-9024030-B2. [Link]

-